- Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP), China, , ,

Cas no 937046-95-2 (N-(1H-pyrrol-1-yl)(tert-butoxy)formamide)

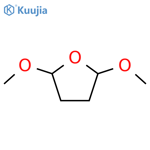

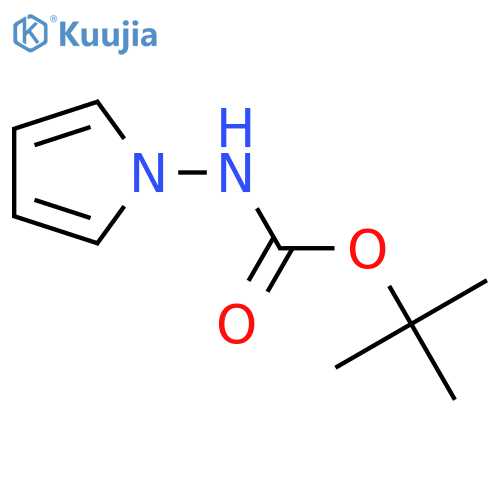

937046-95-2 structure

Nom du produit:N-(1H-pyrrol-1-yl)(tert-butoxy)formamide

Numéro CAS:937046-95-2

Le MF:C9H14N2O2

Mégawatts:182.219662189484

MDL:MFCD09863891

CID:844612

PubChem ID:49760548

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Propriétés chimiques et physiques

Nom et identifiant

-

- tert-Butyl 1H-pyrrol-1-ylcarbamate

- 1-N-Boc-Aminopyrrole

- Carbamic acid, N-1H-pyrrol-1-yl-, 1,1-dimethylethyl ester

- Pyrrol-1-yl-carbamicacid tert-butyl ester

- N-(1H-pyrrol-1-yl)-carbamic acid tert-butyl ester

- N-(Boc-amino)pyrrole

- QC-728

- SC4442

- PYRROL-1-YL-CARBAMIC ACID TERT-BUTYL ESTER

- 1,1-Dimethylethyl N-1H-pyrrol-1-ylcarbamate (ACI)

- tert-Butyl (1H-pyrrol-1-yl)carbamate

- N-(1H-pyrrol-1-yl)(tert-butoxy)formamide

- 937046-95-2

- EC 810-523-3

- AKOS006314517

- DTXSID40678242

- SY020948

- MFCD09863891

- CS-W001687

- BCP30713

- JDOTVVAIWOCYFL-UHFFFAOYSA-N

- tert-Butyl1H-pyrrol-1-ylcarbamate

- MB07933

- tert-butyl N-pyrrol-1-ylcarbamate

- NS00004420

- EN300-180266

- DB-079666

- 1-(Boc-amino)pyrrole

- AS-54675

- SCHEMBL59469

-

- MDL: MFCD09863891

- Piscine à noyau: 1S/C9H14N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H,1-3H3,(H,10,12)

- La clé Inchi: JDOTVVAIWOCYFL-UHFFFAOYSA-N

- Sourire: O=C(NN1C=CC=C1)OC(C)(C)C

Propriétés calculées

- Qualité précise: 182.10600

- Masse isotopique unique: 182.106

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 4

- Complexité: 181

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 1.7

- Surface topologique des pôles: 43.3A^2

Propriétés expérimentales

- Dense: 1.06

- Indice de réfraction: 1.505

- Le PSA: 43.26000

- Le LogP: 2.03970

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Informations de sécurité

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Données douanières

- Code HS:2933990090

- Données douanières:

Code douanier chinois:

2933990090Résumé:

2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM198089-10g |

Pyrrol-1-yl-carbamicacid tert-butyl ester |

937046-95-2 | 95%+ | 10g |

$*** | 2023-05-29 | |

| ChemScence | CS-W001687-25g |

tert-Butyl (1H-pyrrol-1-yl)carbamate |

937046-95-2 | 25g |

$58.0 | 2022-04-26 | ||

| Chemenu | CM198089-50g |

Pyrrol-1-yl-carbamicacid tert-butyl ester |

937046-95-2 | 95%+ | 50g |

$*** | 2023-03-29 | |

| Chemenu | CM198089-100g |

Pyrrol-1-yl-carbamicacid tert-butyl ester |

937046-95-2 | 95%+ | 100g |

$303 | 2021-08-05 | |

| Enamine | EN300-180266-0.5g |

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-95-2 | 95% | 0.5g |

$49.0 | 2023-09-19 | |

| Enamine | EN300-180266-5.0g |

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-95-2 | 95% | 5g |

$188.0 | 2023-05-26 | |

| eNovation Chemicals LLC | D605614-5G |

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-95-2 | 97% | 5g |

$255 | 2023-05-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T914238-250mg |

Tert-Butyl (1H-pyrrol-1-yl)carbamate |

937046-95-2 | 98% | 250mg |

273.60 | 2021-05-17 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020948-5g |

1-(Boc-amino)pyrrole |

937046-95-2 | ≥95% | 5g |

¥105.0 | 2023-09-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL579-1g |

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-95-2 | 97% | 1g |

55.0CNY | 2021-07-14 |

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; 10 h, rt → 90 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; > 1 h, 90 °C; cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Référence

- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt; rt → 90 °C; 12 h, 90 °C

Référence

- Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, Huaxue Shiji, 2020, 42(5), 608-611

Méthode de production 4

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 5 h, 85 °C

Référence

- Dibromides of BOC-protected 1-aminopyrrole and 4-amino-1,2,4-triazole: synthesis, X-ray molecular structure, and NMR behavior, Heterocycles, 2009, 78(1), 117-125

Méthode de production 5

Conditions de réaction

Référence

- Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir, Organic Process Research & Development, 2022, 26(1), 82-90

Méthode de production 6

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt → 90 °C; 1 h, 90 °C; 12 h, 90 °C; 90 °C → 24 °C

1.2 Solvents: Water ; 25 min, 24 °C

1.2 Solvents: Water ; 25 min, 24 °C

Référence

- Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1,2,4]triazines, Organic Letters, 2011, 13(16), 4204-4207

Méthode de production 7

Conditions de réaction

1.1 Catalysts: Hydrochloric acid Solvents: 1,4-Dioxane ; 90 °C

Référence

- Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor, ChemMedChem, 2018, 13(5), 437-445

Méthode de production 8

Conditions de réaction

1.1 Catalysts: Squaraine Solvents: 1,4-Dioxane ; rt; rt → 90 °C; 3 h, pH 6.0, 90 °C; 90 °C → 98 °C; 4 h, 98 °C; 98 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt

Référence

- Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine, China, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; overnight, rt → 90 °C

Référence

- N-heterocycle-containing derivative and its pharmaceutical application, China, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 20 h, 90 °C; 90 °C → 20 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Référence

- Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Pyridine , Pyridinium chloride Solvents: 1,4-Dioxane ; 7 h, 102 °C

Référence

- Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; > 1 h, 90 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Référence

- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; > 1 h, 90 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Référence

- Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt; 20 h, rt → 70 °C

Référence

- Method for preparing 6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one by esterification, China, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; 48 h, rt → 100 °C

Référence

- Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant, China, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 33 h, 90 °C

Référence

- Preparation of substituted bicyclic heteroaryls as CRTH2 antagonists, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 20 h, 90 °C; 90 °C → 20 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

Référence

- Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 20 h, 90 °C; 90 °C → 20 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Référence

- Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation, World Intellectual Property Organization, , ,

Méthode de production 19

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt → 115 °C; 1 h, 115 °C; 115 °C → 95 °C; overnight, 95 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; acidified

1.2 Reagents: Sodium bicarbonate Solvents: Water ; acidified

Référence

- Preparation of CDK kinase inhibitors, World Intellectual Property Organization, , ,

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Littérature connexe

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

937046-95-2 (N-(1H-pyrrol-1-yl)(tert-butoxy)formamide) Produits connexes

- 1700505-26-5(Tert-butyl 2-amino-3-methylhexanoate)

- 1806753-19-4(Methyl 5-(aminomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate)

- 2297255-96-8(Carbamic acid, N-[2-(4-hydroxyphenyl)-2-oxoethyl]-, phenylmethyl ester)

- 1807392-74-0(2-(3-Bromopropanoyl)-3-methylcinnamic acid)

- 2227682-77-9((3S)-3-hydroxy-3-(4-methoxypyridin-2-yl)propanoic acid)

- 1343369-00-5(N-(1-methyl-2,5-dihydro-1H-1,2,3,4-tetrazol-5-ylidene)prop-2-en-1-amine)

- 1341078-97-4(5,5,5-Trifluoropentan-2-one)

- 1806422-11-6(Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate)

- 1601982-32-4(5-(2-Bromophenyl)-N-methylthiaZol-2-amine)

- 1805403-56-8(5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:937046-95-2)N-(1H-pyrrol-1-yl)(tert-butoxy)formamide

Pureté:99%

Quantité:250.0g

Prix ($):219.0